molecular formula C5H8N2 B1349985 (R)-pyrrolidine-2-carbonitrile CAS No. 739363-75-8

(R)-pyrrolidine-2-carbonitrile

Cat. No. B1349985
CAS RN: 739363-75-8
M. Wt: 96.13 g/mol
InChI Key: ALSCEGDXFJIYES-RXMQYKEDSA-N
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Description

(R)-Pyrrolidine-2-carbonitrile, also known as (R)-2-pyrrolidone carbonitrile, is a cyclic nitrile compound that has been used in various scientific fields such as medicinal chemistry and organic synthesis. It is a colorless liquid with a molecular formula of C5H9N2. It is a versatile intermediate in the synthesis of many pharmaceuticals and organic compounds. It has also been used in the synthesis of a variety of other compounds, including amino acids, peptides, and other small molecules.

Scientific Research Applications

Synthesis of Dipeptidyl Peptidase IV Inhibitors

A significant application of (R)-pyrrolidine-2-carbonitrile derivatives is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial for the treatment of type 2 diabetes. An alternative synthesis approach for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile was developed to prepare DPP-IV inhibitor Vildagliptin. This process involved reacting L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety into the carbonitrile via the corresponding amide intermediate (Singh et al., 2008). Furthermore, an improved synthesis method for Vildagliptin was reported, which utilized (S)-1-(2-Chloroacetyl) pyrrolidine-2-carbonitrile, synthesized from L-proline, showcasing a simple, efficient, and cost-effective route (Han Chun-min, 2015).

Antibacterial Activity

Pyrrolidine-2-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity. Notably, 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile and its derivatives were investigated for their effectiveness against a variety of aerobic and anaerobic bacteria. Some compounds demonstrated significant antimicrobial activity, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).

Structural and Spectroscopic Analysis

The structural features of pyrrolidine-2-carbonitrile derivatives have been extensively studied through spectroscopic and X-ray diffraction methods. These analyses provide insights into the molecular configurations, interactions, and properties of these compounds. For instance, the synthesis and characterization of various pyridine derivatives derived from pyrrolidine-2-carbonitrile have contributed to understanding their optical properties and structural stability. Such studies are foundational for the development of new materials with potential applications in optoelectronics and pharmaceuticals (Cetina et al., 2010).

Nonlinear Optical Properties

Pyrrolidine-2-carbonitrile derivatives have been explored for their nonlinear optical properties. The crystal structure and intermolecular interactions of these compounds significantly influence their optical behavior, which is crucial for applications in photonic devices and materials science. The study of such properties provides a pathway for the design of advanced materials with specific optical characteristics (Palani et al., 2004).

properties

IUPAC Name

(2R)-pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCEGDXFJIYES-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375205
Record name (R)-pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

739363-75-8
Record name (R)-pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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